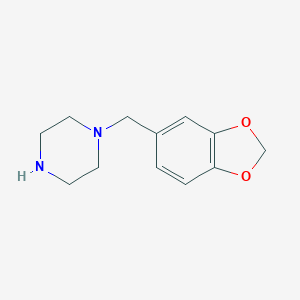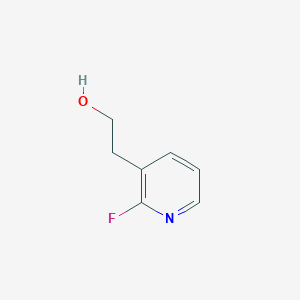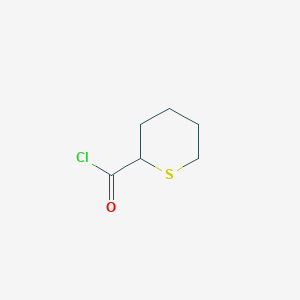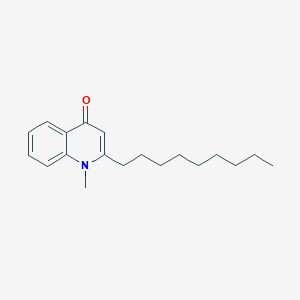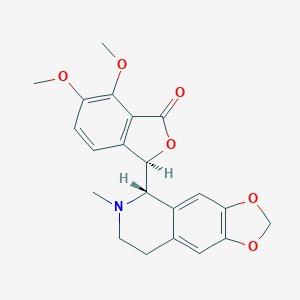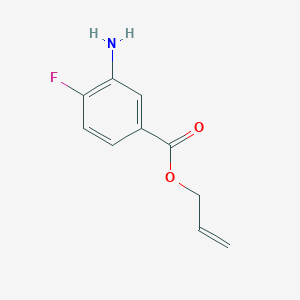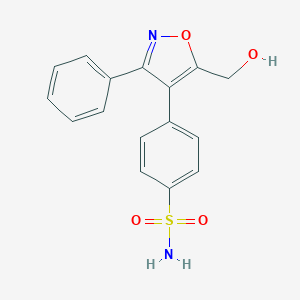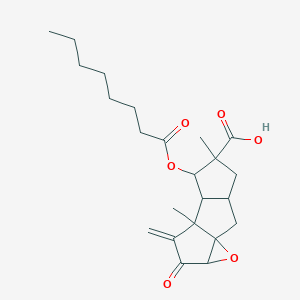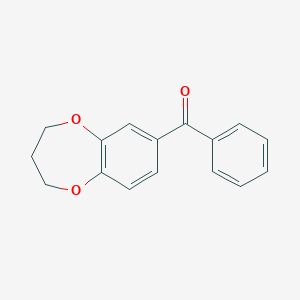
3-Fluoro-4-morpholinoaniline
Vue d'ensemble
Description
3-Fluoro-4-morpholinoaniline is a member of morpholines . It has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . The molecular formula is C10H13FN2O .
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . Novel morpholine and its sulfonamide derivatives were designed and synthesized as potential anti-tumor agents .Molecular Structure Analysis
The IUPAC name of 3-Fluoro-4-morpholinoaniline is 3-fluoro-4-morpholin-4-ylaniline . The InChI is InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . The Canonical SMILES is C1COCCN1C2=C(C=C(C=C2)N)F .Chemical Reactions Analysis
By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases . A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Physical And Chemical Properties Analysis
The molecular weight of 3-Fluoro-4-morpholinoaniline is 196.22 g/mol . The density is 1.2±0.1 g/cm3, and the boiling point is 364.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C, and the enthalpy of vaporization is 61.1±3.0 kJ/mol .Applications De Recherche Scientifique
Antibiotic Drug Synthesis
3-Fluoro-4-morpholinoaniline: is a crucial intermediate in the synthesis of the antibiotic drug linezolid . The compound’s ability to undergo further chemical transformations makes it valuable for creating a variety of sulfonamides and carbamates, which are essential for developing new antimicrobial agents.
Antimicrobial Activity
The compound has been used to synthesize new derivatives with significant antimicrobial potency. These derivatives have been tested against various bacterial and fungal strains, showing promising activity in the minimum inhibitory concentration (MIC) range of 6.25–25.0 µg/mL . This indicates its potential in creating effective antimicrobial treatments.
Molecular Docking Studies
Molecular docking studies have been performed with 3-Fluoro-4-morpholinoaniline derivatives to predict their affinity and orientation at the active enzyme sites of bacterial proteins . This is crucial for designing drugs with targeted action against specific pathogens.
Schiff Base Formation
The primary amine group in 3-Fluoro-4-morpholinoaniline reacts with aldehydes to form Schiff bases . These bases have shown better biofilm inhibition compared to some established antibiotics, suggesting their use in preventing bacterial colonization and infection.
Carbon Nanodot Synthesis
This compound is used to decorate phenylenediamine carbon nanodots, improving their photoluminescence quantum yield from 28.3% to 41.8% . This enhancement in quantum yield is significant for applications in optoelectronics, including OLEDs.
Tuning Emission Wavelengths
The fluorinated nature of 3-Fluoro-4-morpholinoaniline allows for the tuning of emission wavelengths in carbon nanodots . This property can be exploited in the development of advanced materials for light-emitting devices.
Safety and Hazards
Orientations Futures
The dihydropyranoindole structures were previously identified as promising scaffolds for improving the anti-cancer activity of histone deacetylase inhibitors . Low concentrations of newly synthesized BuTD-CH could be safely used as an antimicrobial and pharmacological agent for inhibiting the growth of human pathogenic microbes and hepatocellular and adenocarcinoma therapy .
Mécanisme D'action
Target of Action
3-Fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . It has been used to synthesize a series of new sulfonamides and carbamates . These compounds have shown promising antimicrobial activity, indicating that they likely target bacterial proteins or enzymes .
Mode of Action
The compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases . These Schiff bases can inhibit biofilm formation, as indicated by their IC50 values .
Biochemical Pathways
Molecular docking studies suggest that the synthesized compounds may interact with the active site of topoisomerase ii gyrase a, a key enzyme in bacterial dna replication .
Pharmacokinetics
Its derivatives have shown promising antimicrobial activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 3-fluoro-4-morpholinoaniline is the formation of Schiff bases that show better biofilm inhibition compared to linezolid . Additionally, its sulfonamide and carbamate derivatives exhibit antimicrobial activity, with minimum inhibitory concentrations ranging from 6.25 to 25.0 µg/mL .
Propriétés
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGIBHQUVCGEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363323 | |
| Record name | 3-fluoro-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-morpholinoaniline | |
CAS RN |
93246-53-8 | |
| Record name | 3-Fluoro-4-morpholinoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093246538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-fluoro-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUORO-4-MORPHOLINOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59MCD5UHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-Fluoro-4-morpholinoaniline in pharmaceutical research?
A1: 3-Fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic linezolid []. Its structure allows for further modification, leading to the development of various derivatives with potential therapeutic applications.
Q2: Can you describe a specific example of how 3-Fluoro-4-morpholinoaniline is used to synthesize linezolid?
A2: [] describes a novel synthesis of linezolid utilizing 3-Fluoro-4-morpholinoaniline. The process involves reacting it with isoserine to create an (aminomethyl)oxazolidine-2,4-dione intermediate. This intermediate then undergoes selective reduction to yield linezolid in an almost quantitative overall yield.
Q3: Beyond linezolid, what other pharmaceutical applications are being explored for 3-Fluoro-4-morpholinoaniline derivatives?
A3: Researchers are exploring the potential of 3-Fluoro-4-morpholinoaniline derivatives in various therapeutic areas. For instance, [] details the synthesis of novel carboxamide derivatives of 3-Fluoro-4-morpholinoaniline and their evaluation as potential anti-inflammatory agents. Similarly, [] focuses on synthesizing and assessing novel 3-Fluoro-4-morpholinoaniline derivatives for their anti-cancer activity in breast cancer cells.
Q4: Are there any studies that investigate the structure-activity relationship (SAR) of 3-Fluoro-4-morpholinoaniline derivatives?
A4: Yes, understanding the SAR is crucial for optimizing drug candidates. While specific details on the SAR of 3-Fluoro-4-morpholinoaniline are not provided in the provided abstracts, research like that described in [], where different aromatic/heterocyclic carboxylic acids are used to synthesize a series of carboxamides, contributes to understanding how structural modifications impact biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
